methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate
Overview
Description
Methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate is a heterocyclic compound that contains both thiazole and imidazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds with thiazole and imidazole rings have been found to exhibit a broad spectrum of biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole and imidazole derivatives have been reported to interact with various biological targets to exert their effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole and imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution in the body.
Result of Action
Thiazole and imidazole derivatives have been reported to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that their action could be influenced by the chemical environment in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate typically involves the formation of the thiazole and imidazole rings followed by their coupling. One common method involves the reaction of 2-methyl-4-thiazolylmethylamine with methyl 4-formylimidazole-5-carboxylate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted thiazole and imidazole compounds.
Scientific Research Applications
Methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It is investigated for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: The compound is used in the development of dyes, pigments, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-thiazolylmethylamine
- Methyl 4-formylimidazole-5-carboxylate
- 2-Amino-4-methylthiazole
Uniqueness
Methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate is unique due to the presence of both thiazole and imidazole rings in its structure. This dual-ring system enhances its chemical reactivity and biological activity compared to compounds containing only one of these rings. The combination of these rings allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6-12-7(5-16-6)3-9-11-4-8(13-9)10(14)15-2/h4-5H,3H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSLUIDXKBIORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC2=NC=C(N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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